2,4,5-trichloro-N-cyclopropylbenzenesulfonamide
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Overview
Description
2,4,5-Trichloro-N-cyclopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H8Cl3NO2S and a molecular weight of 300.58932 g/mol It is characterized by the presence of three chlorine atoms attached to a benzene ring, a cyclopropyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide typically involves the chlorination of a suitable benzene derivative followed by the introduction of the cyclopropyl and sulfonamide groups. One common method involves the following steps:
Chlorination: A benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2, 4, and 5 positions.
Cyclopropylation: The chlorinated benzene is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropyl group.
Sulfonamidation: Finally, the compound is treated with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trichloro-N-cyclopropylbenzenesulfonamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2, 4, and 6 positions.
N-Cyclopropylbenzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
2,4,5-Trichlorobenzenesulfonamide: Similar structure but without the cyclopropyl group.
Uniqueness
2,4,5-Trichloro-N-cyclopropylbenzenesulfonamide is unique due to the combination of its three chlorine atoms, cyclopropyl group, and sulfonamide functionality
Properties
IUPAC Name |
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCCTCVEPVAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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